Cas no 1501539-47-4 (4-tert-butyl-1,2,3,4-tetrahydroquinoxalin-2-one)

4-tert-butyl-1,2,3,4-tetrahydroquinoxalin-2-one is a versatile organic compound with significant synthetic utility. Its quinoxalin-2-one core offers a broad range of chemical transformations, while the 4-tert-butyl substituent enhances stability and reduces reactivity. This compound is ideal for medicinal chemistry applications due to its structural complexity and tunable reactivity.
4-tert-butyl-1,2,3,4-tetrahydroquinoxalin-2-one structure
1501539-47-4 structure
商品名:4-tert-butyl-1,2,3,4-tetrahydroquinoxalin-2-one
CAS番号:1501539-47-4
MF:C12H16N2O
メガワット:204.268242835999
CID:4602622
PubChem ID:21029388

4-tert-butyl-1,2,3,4-tetrahydroquinoxalin-2-one 化学的及び物理的性質

名前と識別子

    • 4-tert-butyl-1,2,3,4-tetrahydroquinoxalin-2-one
    • インチ: 1S/C12H16N2O/c1-12(2,3)14-8-11(15)13-9-6-4-5-7-10(9)14/h4-7H,8H2,1-3H3,(H,13,15)
    • InChIKey: YZDRHJVNYYZJHK-UHFFFAOYSA-N
    • ほほえんだ: N1C2=C(C=CC=C2)N(C(C)(C)C)CC1=O

4-tert-butyl-1,2,3,4-tetrahydroquinoxalin-2-one 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD00995424-1g
4-tert-Butyl-1,2,3,4-tetrahydroquinoxalin-2-one
1501539-47-4 95%
1g
¥3808.0 2024-04-17
TRC
T117813-100mg
4-tert-butyl-1,2,3,4-tetrahydroquinoxalin-2-one
1501539-47-4
100mg
$ 295.00 2022-06-03
Enamine
EN300-174727-5g
4-tert-butyl-1,2,3,4-tetrahydroquinoxalin-2-one
1501539-47-4 95%
5g
$2235.0 2023-09-20
Aaron
AR01BDMU-1g
4-tert-butyl-1,2,3,4-tetrahydroquinoxalin-2-one
1501539-47-4 95%
1g
$1084.00 2025-02-09
1PlusChem
1P01BDEI-1g
4-tert-butyl-1,2,3,4-tetrahydroquinoxalin-2-one
1501539-47-4 95%
1g
$891.00 2025-03-19
1PlusChem
1P01BDEI-10g
4-tert-butyl-1,2,3,4-tetrahydroquinoxalin-2-one
1501539-47-4 95%
10g
$4160.00 2024-06-20
Aaron
AR01BDMU-50mg
4-tert-butyl-1,2,3,4-tetrahydroquinoxalin-2-one
1501539-47-4 95%
50mg
$272.00 2025-02-09
A2B Chem LLC
AW09402-5g
4-tert-butyl-1,2,3,4-tetrahydroquinoxalin-2-one
1501539-47-4 95%
5g
$2388.00 2024-04-20
A2B Chem LLC
AW09402-500mg
4-tert-butyl-1,2,3,4-tetrahydroquinoxalin-2-one
1501539-47-4 95%
500mg
$668.00 2024-04-20
1PlusChem
1P01BDEI-5g
4-tert-butyl-1,2,3,4-tetrahydroquinoxalin-2-one
1501539-47-4 95%
5g
$2825.00 2024-06-20

4-tert-butyl-1,2,3,4-tetrahydroquinoxalin-2-one 関連文献

4-tert-butyl-1,2,3,4-tetrahydroquinoxalin-2-oneに関する追加情報

Introduction to 4-tert-butyl-1,2,3,4-tetrahydroquinoxalin-2-one (CAS No. 1501539-47-4)

4-tert-butyl-1,2,3,4-tetrahydroquinoxalin-2-one (CAS No. 1501539-47-4) is a significant compound in the field of pharmaceutical chemistry and medicinal biology, characterized by its unique structural framework and versatile biological activities. This tetrahydroquinoxaline derivative has garnered considerable attention due to its potential applications in drug discovery and development. The presence of a tert-butyl substituent at the 4-position enhances its steric hindrance, which can influence its interactions with biological targets, making it a valuable scaffold for designing novel therapeutic agents.

The tetrahydroquinoxalin-2-one core structure is known for its stability and ability to engage in hydrogen bonding, properties that are often exploited in the design of bioactive molecules. This compound has been studied for its pharmacological profile, particularly in the context of neurological disorders and anti-inflammatory applications. Recent advancements in computational chemistry have allowed researchers to predict the binding affinity of this molecule to various protein targets, suggesting its utility as an intermediate in the synthesis of more complex drug candidates.

In recent years, the exploration of tetrahydroquinoxaline derivatives has expanded significantly, driven by their reported efficacy in modulating enzyme activity and receptor binding. For instance, studies have demonstrated that modifications at the 2-position of the quinoxaline ring can significantly alter pharmacokinetic properties, enhancing bioavailability and reducing metabolic clearance. The 4-tert-butyl group not only contributes to steric bulk but also influences electronic distribution across the molecule, which can be leveraged to fine-tune reactivity and selectivity.

The synthesis of 4-tert-butyl-1,2,3,4-tetrahydroquinoxalin-2-one typically involves multi-step organic transformations, starting from readily available precursors such as 2-aminothiophene or 2-aminoquinoline derivatives. The introduction of the tert-butyl group often requires protective group strategies to prevent unwanted side reactions during synthesis. Advances in catalytic methods have streamlined these processes, allowing for more efficient production scales suitable for both academic research and industrial applications.

One of the most compelling aspects of this compound is its potential in addressing unmet medical needs. For example, preclinical studies have indicated that derivatives of tetrahydroquinoxalin-2-one exhibit inhibitory effects on enzymes implicated in pain signaling pathways. The tert-butyl moiety may play a role in enhancing binding stability to these enzymes by increasing van der Waals interactions or hydrophobic effects. Such findings underscore the importance of structural optimization in developing next-generation therapeutics.

The pharmacological investigation of 4-tert-butyl-1,2,3,4-tetrahydroquinoxalin-2-one has also benefited from high-throughput screening (HTS) technologies, which enable rapid testing against large libraries of biological targets. These screens have identified novel interactions that may not be apparent through traditional pharmacological assays alone. Moreover, computational modeling techniques such as molecular docking and dynamic simulations have provided insights into how structural features like the tert-butyl group modulate binding affinity and specificity.

From a medicinal chemistry perspective, the versatility of tetrahydroquinoxaline derivatives makes them attractive for further derivatization. By altering functional groups at various positions within the ring system or introducing additional substituents like alcohols or amines, chemists can generate libraries of compounds with tailored biological profiles. The incorporation of a 4-tert-butyl substituent has been particularly effective in enhancing solubility and metabolic stability in some cases.

The regulatory landscape for new drug candidates derived from compounds like 4-tert-butyl-1,2,3,4-tetrahydroquinoxalin-2-one is also evolving with advancements in regulatory science. Agencies now emphasize data-driven approaches to assess safety and efficacy before progression into clinical trials. This shift has encouraged researchers to adopt more efficient methodologies for compound optimization while maintaining rigorous quality control standards throughout synthesis and purification processes.

In conclusion,4-tert-butyl-1,2,3,4-tetrahydroquinoxalin-2-one represents a promising scaffold for pharmaceutical innovation with significant potential across multiple therapeutic areas including neurology and inflammation research. Its unique structural features combined with recent advances in synthetic methodologies position it as a valuable asset for medicinal chemists seeking novel bioactive molecules.

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